1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Overview
Description
1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- is a useful research compound. Its molecular formula is C13H6Cl6O2S and its molecular weight is 439 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Health Perspectives
Research has identified methylsulfonyl metabolites of chlorinated biphenyls and DDE in human tissues, emphasizing the bioaccumulation and potential health impacts of these compounds. Studies on human adipose and liver tissues have shown the presence of these metabolites, indicating their persistence and the significance of monitoring these compounds in environmental health assessments (Weistrand & Norén, 1997).
Analytical Chemistry
Analytical methods have been developed for detecting minute amounts of polychlorinated biphenyl methylsulfones in fatty tissues, highlighting the advancements in analytical techniques for environmental contaminants. This research underscores the importance of sensitive and accurate methods for tracking the presence of hazardous compounds in biological samples (Haraguchi, Kuroki, & Masuda, 1984).
Material Science
The study of sulfone-substituted thiophene chromophores for second-order nonlinear optics presents a novel application in material science, demonstrating the utility of these compounds in developing materials with specific optical properties. This research contributes to the field of nonlinear optical materials, offering potential applications in photonic devices and sensors (Chou et al., 1996).
Drug Metabolism and Pharmacokinetics
In drug metabolism, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial biocatalysis showcases the relevance of these compounds in pharmaceutical research. This approach provides a method for producing metabolites in sufficient quantities for structural characterization and pharmacokinetic studies, contributing to the understanding of drug metabolism and the development of therapeutic agents (Zmijewski et al., 2006).
Properties
IUPAC Name |
1,3,4-trichloro-5-methylsulfonyl-2-(2,3,4-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)9(13(19)12(8)18)5-2-3-6(14)11(17)10(5)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVSDLYTOXCKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146268 | |
Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-16-0 | |
Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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